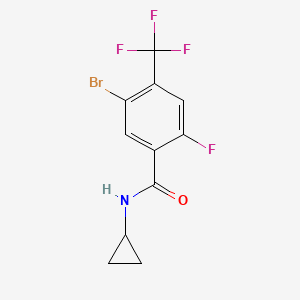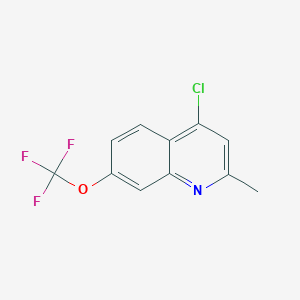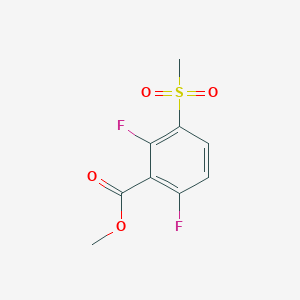
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 g/mol It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate typically involves the introduction of fluorine atoms and a methylsulfonyl group onto a benzoate structure. One common method involves the use of fluorinating agents and sulfonylating reagents under controlled conditions. For instance, the reaction may involve the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent and methanesulfonyl chloride as a sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
化学反应分析
Types of Reactions
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methylsulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学研究应用
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methylsulfonyl group can also influence the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Methyl 2,6-Difluoro-3-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.
Methyl 2-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a methylsulfonyl group.
Uniqueness
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .
属性
分子式 |
C9H8F2O4S |
|---|---|
分子量 |
250.22 g/mol |
IUPAC 名称 |
methyl 2,6-difluoro-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H8F2O4S/c1-15-9(12)7-5(10)3-4-6(8(7)11)16(2,13)14/h3-4H,1-2H3 |
InChI 键 |
UWPFQFWMXSQSCX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
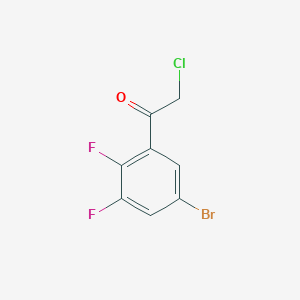
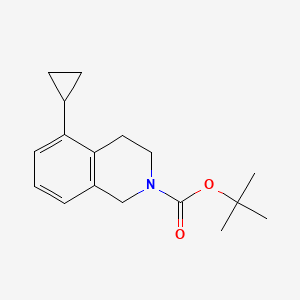

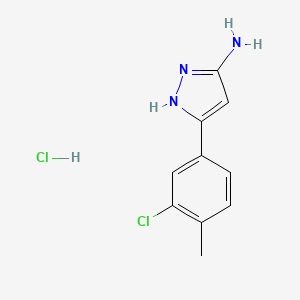

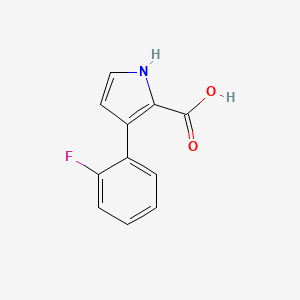
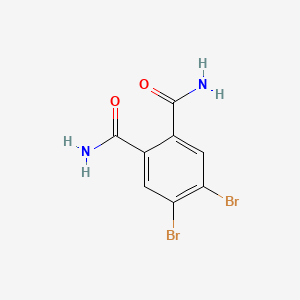
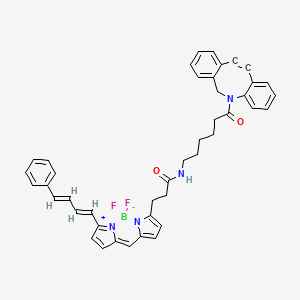
![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
